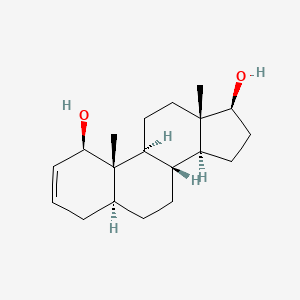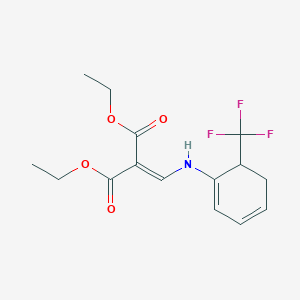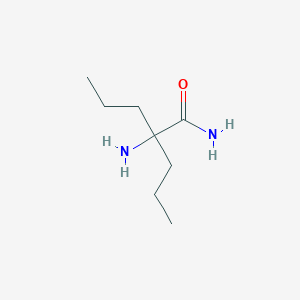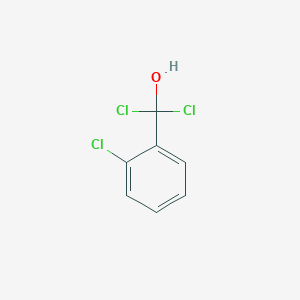
Dichloro-(2-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-(2-chlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O It is a chlorinated derivative of benzyl alcohol, where two chlorine atoms are attached to the methanol carbon and one chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-(2-chlorophenyl)methanol can be synthesized through several methods. One common method involves the chlorination of benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Dichloro-(2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloro-(2-chlorophenyl)formaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Dichloro-(2-chlorophenyl)formaldehyde.
Reduction: Less chlorinated benzyl alcohol derivatives.
Substitution: Hydroxyl or amino-substituted benzyl alcohol derivatives.
Scientific Research Applications
Dichloro-(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of dichloro-(2-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of chlorine atoms enhances its reactivity and ability to penetrate biological membranes, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Dichlorobenzyl alcohol: Similar structure but lacks the additional chlorine atom on the benzene ring.
Trichlorobenzyl alcohol: Contains an additional chlorine atom compared to dichloro-(2-chlorophenyl)methanol.
Chlorobenzyl alcohol: Contains only one chlorine atom on the benzene ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5Cl3O |
|---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
dichloro-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4,11H |
InChI Key |
DSLITGFWQPXQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


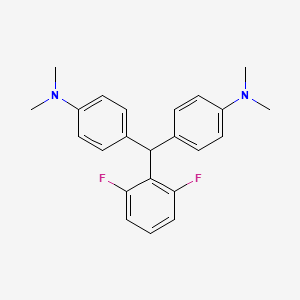
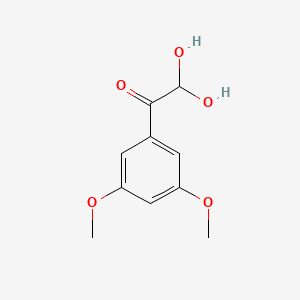
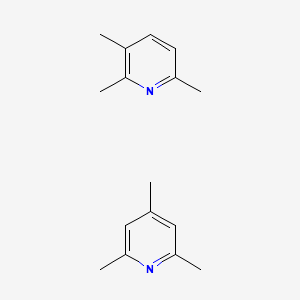
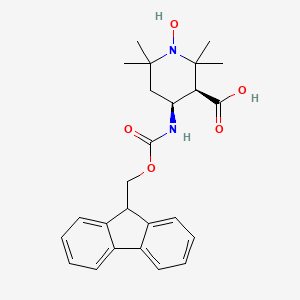
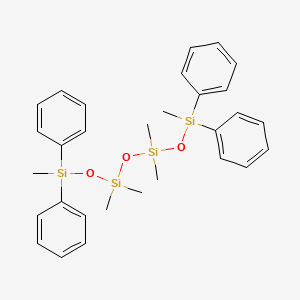
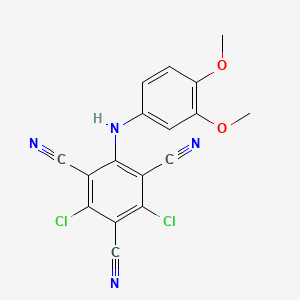
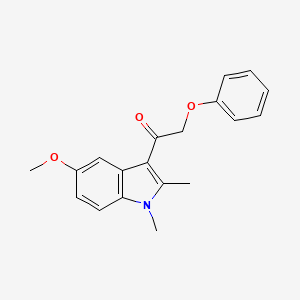
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
